4-Oxobedfordiaic acid

Vue d'ensemble

Description

4-Oxobedfordiaic acid is a natural product isolated from the herbs of Xanthium sibiricum .

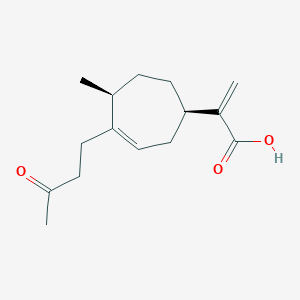

Molecular Structure Analysis

4-Oxobedfordiaic acid contains a total of 40 bonds; 18 non-H bonds, 4 multiple bonds, 5 rotatable bonds, 4 double bonds, 1 seven-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis

The molecular weight of 4-Oxobedfordiaic acid is 250.33 g/mol. It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor counts. It also has 5 rotatable bonds. The exact mass and monoisotopic mass are 250.15689456 g/mol. The topological polar surface area is 54.4 Ų .Applications De Recherche Scientifique

Anticancer Potential

4-Oxobedfordiaic acid has been studied for its potential in cancer treatment. A 2022 study by Ma, Yu, Zhang, and Ma found that oxobedfordia acid significantly reduced colon cancer cell viability and inhibited tumor growth in a mouse model. The acid increased levels of miR-331-3p and reduced NRP2 expression, leading to increased apoptosis in cancer cells. This suggests that 4-Oxobedfordiaic acid could be developed as a therapeutic agent for colorectal cancer (Ma, Yu, Zhang, & Ma, 2022).

Antimicrobial Activities

4-Oxobedfordiaic acid has also demonstrated antimicrobial properties. In 2005, Lavault et al. isolated several xanthanolides, including 4-oxobedfordia acid, from Xanthium macrocarpum and evaluated their antifungal activity against Candida albicans and Aspergillus fumigatus, and antileishmanial activity against Leishmania infantum and Leishmania mexicana. This research suggests the potential use of 4-Oxobedfordiaic acid in antifungal and antileishmanial treatments (Lavault et al., 2005).

Photolabile Protection for Synthetic Ion Channels

In the realm of nanotechnology and materials science, 4-oxobedfordiaic acid has been used as a photolabile protecting group. A study by Ali et al. in 2012 demonstrated the use of 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid for the optical gating of nanofluidic devices based on synthetic ion channels. This research highlights its application in light-induced controlled release, sensing, and information processing (Ali et al., 2012).

Mécanisme D'action

Target of Action

4-Oxobedfordiaic acid is a natural product that can be isolated from Xanthium cavanillesi . It has been found to exhibit anti-ulcerogenic activity , suggesting that its primary targets are likely to be associated with the gastric mucosal lining.

Mode of Action

Its anti-ulcerogenic activity suggests that it may interact with its targets to protect the gastric mucosal lining

Result of Action

4-Oxobedfordiaic acid has been shown to have a gastroprotective effect on ethanol-induced lesions in rats . Specifically, a single oral dose of 100 mg/kg resulted in a significant reduction in ulcer index and an inhibition rate of 74% . This suggests that the compound’s action results in the protection and possible healing of the gastric mucosa.

Propriétés

IUPAC Name |

2-[(1R,5S)-5-methyl-4-(3-oxobutyl)cyclohept-3-en-1-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-10-4-6-14(12(3)15(17)18)9-8-13(10)7-5-11(2)16/h8,10,14H,3-7,9H2,1-2H3,(H,17,18)/t10-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQIMYXBAQAIAT-IINYFYTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC=C1CCC(=O)C)C(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](CC=C1CCC(=O)C)C(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1R,5S)-5-methyl-4-(3-oxobutyl)cyclohept-3-en-1-yl]prop-2-enoic acid | |

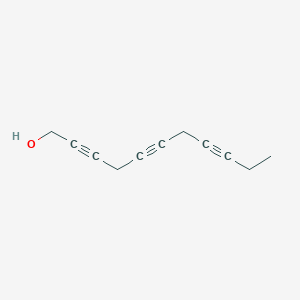

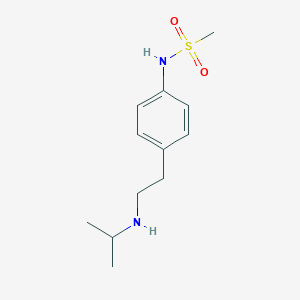

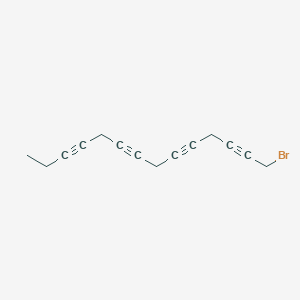

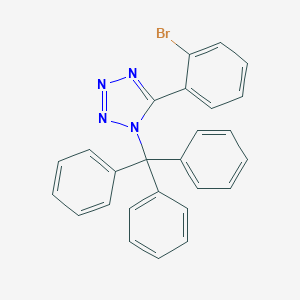

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

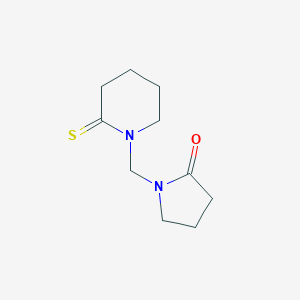

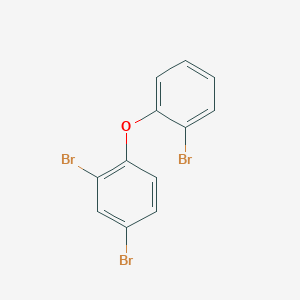

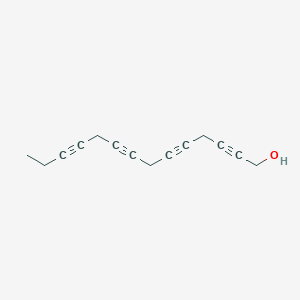

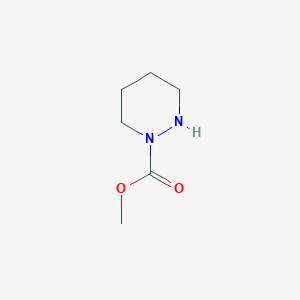

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Trimethyl-[(13S,17S)-13-methyl-3-[2-(1-methylpyrrolidin-1-ium-1-yl)ethoxy]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]azanium;diiodide](/img/structure/B114363.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B114368.png)